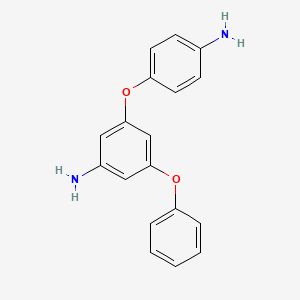
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-Amino-phénoxy)-5-phénoxy-phénylamine est un composé d'amine aromatique caractérisé par la présence de deux groupes phénoxy et d'un groupe amino liés à un cycle benzénique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-Amino-phénoxy)-5-phénoxy-phénylamine implique généralement la réaction de substitution nucléophile du 4-nitrophénol par le chlorure de 3,5-diaminobenzoyle, suivie de la réduction du groupe nitro en groupe amino. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et de catalyseurs tels que le carbonate de potassium .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-Amino-phénoxy)-5-phénoxy-phénylamine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : Le groupe nitro peut être réduit en groupe amino.
Substitution : Les groupes phénoxy peuvent participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et le gaz hydrogène en présence d'un catalyseur de palladium sont souvent utilisés.
Substitution : Des réactifs comme l'hydrure de sodium et les halogénoalcanes sont couramment utilisés.
Principaux produits formés
Oxydation : Dérivés nitroso et nitro.
Réduction : Dérivés aminés.
Substitution : Dérivés phénoxy alkylés ou arylés.
Applications de recherche scientifique
Le 3-(4-Amino-phénoxy)-5-phénoxy-phénylamine présente plusieurs applications de recherche scientifique :
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-(4-Amino-phénoxy)-5-phénoxy-phénylamine implique son interaction avec les espèces réactives de l'oxygène (ROS). Le composé peut agir comme une sonde fluorescente, réagissant avec les ROS pour produire un signal fluorescent. Cette réaction est facilitée par la présence des groupes phénoxy et amino, qui peuvent subir des réactions d'oxydation et de réduction, respectivement .
Applications De Recherche Scientifique
3-(4-aminophenoxy)-5-phenoxyaniline has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyimides, which are high-performance polymers with applications in aerospace, electronics, and automotive industries.
Biological Research: Investigated for its potential use in the development of bioactive compounds with antimicrobial and anticancer properties.
Material Science: Utilized in the preparation of advanced materials with enhanced thermal stability and mechanical properties.
Mécanisme D'action
The mechanism of action of 3-(4-aminophenoxy)-5-phenoxyaniline in polymer synthesis involves the formation of strong covalent bonds between the amino groups and the anhydride or dianhydride groups of the polymer precursors. This results in the formation of polyimide chains with high thermal stability and mechanical strength. In biological applications, the compound’s mechanism of action may involve interactions with cellular targets, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-[6-(4'-hydroxy)phénoxy-3H-xanthène-3-on-9-yl]benzoïque (HPF)
- Acide 2-[6-(4'-amino)phénoxy-3H-xanthène-3-on-9-yl]benzoïque (APF)
Unicité
Le 3-(4-Amino-phénoxy)-5-phénoxy-phénylamine est unique en raison de ses deux groupes phénoxy, qui améliorent sa réactivité et sa polyvalence dans diverses réactions chimiques. Cette caractéristique structurelle le distingue d'autres composés similaires, le rendant particulièrement utile dans la synthèse de molécules organiques complexes et le développement de matériaux de pointe.
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
3-(4-aminophenoxy)-5-phenoxyaniline |
InChI |
InChI=1S/C18H16N2O2/c19-13-6-8-16(9-7-13)22-18-11-14(20)10-17(12-18)21-15-4-2-1-3-5-15/h1-12H,19-20H2 |
Clé InChI |
LPEBHNULBIWCHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















